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Compound of Interest
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Compound Name:
(oxo)acetic acid

cat. No.: B1293989

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
and a plausible synthetic route for N-(tert-amyl)oxamic acid. Due to the absence of specific
experimental literature for this compound, this document leverages data from analogous
structures to offer a scientifically grounded projection of its chemical properties. This guide is
intended to serve as a valuable resource for researchers interested in the synthesis and
characterization of novel oxamic acid derivatives.

Introduction

N-(tert-amyl)oxamic acid is a derivative of oxamic acid featuring a tert-amyl substituent on the
amide nitrogen. While oxamic acid and its various N-substituted derivatives have been
explored in medicinal chemistry, specific data for the N-tert-amyl variant is not readily available.
This guide aims to fill this gap by providing a detailed, albeit predictive, analysis of its
spectroscopic characteristics and a robust protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(tert-amyl)oxamic acid.
These predictions are based on the analysis of structurally related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.5-13.0 Singlet (broad) 1H -COOH
~7.8-8.2 Singlet (broad) 1H -NH-
~1.85 Quartet 2H -CH2-
~1.35 Singlet 6H -C(CHs)2
~0.85 Triplet 3H -CH2CHs

Table 2: Predicted **C NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (6) ppm Assignment

~162.5 Amide Carbonyl (-CONH-)

~160.0 Carboxylic Acid Carbonyl (-COOH)
~58.0 Quaternary Carbon (-C(CHs)2)
~35.0 Methylene Carbon (-CH2-)

~27.0 Methyl Carbons (-C(CHs)2)

~8.5 Methyl Carbon (-CH2CHs)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-(tert-amyl)oxamic acid
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Wavenumber (cm~?) Functional Group Vibrational Mode
~3300 (broad) O-H (Carboxylic Acid) Stretching

~3200 N-H (Amide) Stretching

~2970 C-H (Alkyl) Stretching

~1730 C=0 (Carboxylic Acid) Stretching

~1680 C=0 (Amide 1) Stretching

~1550 N-H (Amide II) Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(tert-amyl)oxamic acid

m/z lon

159.0895 [M]* (Molecular lon)
114.0970 [M - COOH]*+
86.0969 [M - C203H]*
72.0813 [CsH12N]*

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of N-(tert-amyl)oxamic acid involves the
reaction of tert-amylamine with diethyl oxalate, followed by hydrolysis of the resulting ester.

Materials and Methods

e tert-Amylamine
o Diethyl oxalate

o Ethanol (absolute)
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCI)

Distilled water

Magnetic stirrer

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Step-by-Step Procedure

Amidation: In a round-bottom flask, dissolve tert-amylamine (1.0 eq) in absolute ethanol. To
this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature with continuous
stirring.

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-
6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and
remove the ethanol using a rotary evaporator.

Hydrolysis: To the crude ethyl N-(tert-amyl)oxamate, add a 1M aqueous solution of sodium
hydroxide (2.0 eq). Stir the mixture at room temperature for 12-18 hours.

Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH 2-3
using 2M hydrochloric acid. The product, N-(tert-amyl)oxamic acid, will precipitate out. If it
remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl
acetate).

Purification: The collected solid can be purified by recrystallization from a suitable solvent
system (e.g., water-ethanol mixture).
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Visualized Workflows and Relationships
Experimental Workflow

Experimental Workflow for N-(tert-amyl)oxamic acid Synthesis

Mix tert-amylamine and
diethyl oxalate in ethanol

Reflux for 4-6 hours

Remove ethanol via
rotary evaporation

Hydrolyze with NaOH solution

Acidify with HCI

Purify by recrystallization

Spectroscopic Analysis
(NMR, IR, MS)
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Caption: Synthesis and analysis workflow for N-(tert-amyl)oxamic acid.

Spectroscopic Data Correlation

Correlation of Spectroscopic Data to Molecular Structure

N-(tert-amyl)oxamic acid
C7H13NOs3

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Proton & Carbon Environment Functional Groups Molecular Weight
Connectivity (C=0, N-H, O-H) Fragmentation Pattern
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Caption: Relationship between spectroscopic methods and structural information.

Conclusion

This technical guide provides a foundational understanding of the anticipated chemical
properties of N-(tert-amyl)oxamic acid. The predicted spectroscopic data and the detailed
synthesis protocol offer a solid starting point for researchers to synthesize and characterize this
novel compound. The provided workflows and data correlations aim to facilitate a deeper
understanding of the experimental and analytical processes involved in the study of new
chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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